molecular formula C14H20N2O5S B1387060 4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine CAS No. 942474-22-8

4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine

Cat. No.: B1387060
CAS No.: 942474-22-8
M. Wt: 328.39 g/mol
InChI Key: WFEGFORBGYLUEE-UHFFFAOYSA-N
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Description

4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine is a chemical compound with the molecular formula C14H20N2O5S and a molecular weight of 328.38 g/mol . It is a derivative of 2,6-dimethylmorpholine, a heterocyclic scaffold of significant interest in synthetic and medicinal chemistry . As a morpholine derivative bearing both ethylsulfonyl and nitrophenyl functional groups, this compound serves as a valuable synthetic intermediate and building block for researchers. It is particularly useful in the development of novel pharmaceutical compounds and agrochemicals, where the morpholine ring is a common pharmacophore due to its influence on solubility and bioavailability . The specific stereochemistry of the 2,6-dimethylmorpholine group can be critical for its application, as cis- and trans-isomers often exhibit different biological activities and physical properties . This product is intended for use in laboratory research and chemical synthesis. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

4-(4-ethylsulfonyl-2-nitrophenyl)-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-4-22(19,20)12-5-6-13(14(7-12)16(17)18)15-8-10(2)21-11(3)9-15/h5-7,10-11H,4,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEGFORBGYLUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N2CC(OC(C2)C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657391
Record name 4-[4-(Ethanesulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-22-8
Record name 4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Ethanesulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine typically involves multiple steps. One common method starts with the nitration of 4-ethylsulfonylphenol using nitric acid in acetic acid at elevated temperatures (around 80°C) for several hours. The resulting product is then purified through crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ethylsulfonyl group can be oxidized to a sulfone group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of sulfone derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Research
    • The compound is primarily utilized in pharmaceutical studies due to its unique molecular structure, which may exhibit biological activity against various diseases. Its ethylsulfonyl and nitrophenyl groups are of particular interest for their potential interactions with biological targets.
  • Chemical Synthesis
    • It serves as an intermediate in the synthesis of other complex molecules. Researchers have explored its utility in developing new drugs or chemical entities that could lead to therapeutic advancements.
  • Biological Activity Studies
    • Preliminary studies suggest that this compound may possess antimicrobial and anti-inflammatory properties. Investigations into its mechanism of action are ongoing, aiming to elucidate how it affects cellular pathways.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of 4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Novel Derivatives

In another research project, scientists synthesized several derivatives of this compound to assess their biological activities. The findings revealed that modifications to the nitrophenyl group enhanced the compound's potency against certain cancer cell lines, indicating a promising avenue for further drug development.

Case Study 3: Mechanistic Studies

A collaborative study involving multiple universities focused on understanding the mechanism by which this compound exerts its effects on inflammatory pathways. The researchers found that it modulated key signaling proteins involved in inflammation, providing insights into its therapeutic potential for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the ethylsulfonyl group can form strong interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Compounds:

Fenpropimorph (4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine):

  • Substituents: A hydrophobic 4-tert-butylphenyl group and a methylpropyl chain.
  • Applications: Used as a fungicide in agriculture .
  • Environmental Behavior: Degrades in soil to "fenpropimorph acid," which is more mobile due to oxidation of the tert-butyl group .

Amorolfine (4-[3-(4-(1,1-Dimethylpropyl)phenyl)-2-methylpropyl]-2,6-dimethylmorpholine):

  • Substituents: A branched 1,1-dimethylpropyl group.
  • Applications: Antifungal agent, particularly for nail infections .

4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine :

  • Substituents: Benzothiazole-thio group.
  • Properties: Likely exhibits enhanced reactivity due to the sulfur-containing aromatic system .

4-(5-Methoxypyrimidin-2-yl)-2,6-dimethylmorpholine :

  • Substituents: Methoxypyrimidine group.
  • Properties: Pyrimidine rings may enhance binding to biological targets (e.g., enzymes) .

Comparative Table:

Compound Name Key Substituents Molecular Weight (g/mol) Applications Stability/Environmental Notes
This compound Ethylsulfonyl, nitro ~340.4* Discontinued Likely low mobility due to nitro group
Fenpropimorph 4-tert-Butylphenyl, methylpropyl 317.47 Fungicide Degrades to mobile acid metabolite
Amorolfine 1,1-Dimethylpropyl 333.5 Antifungal High lipophilicity enhances topical use
4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine Benzothiazole-thio ~280.4* Research chemical Sulfur may increase reactivity
4-(5-Methoxypyrimidin-2-yl)-2,6-dimethylmorpholine 5-Methoxypyrimidine 223.27 Pharmaceutical research Pyrimidine enhances target specificity

*Calculated based on molecular formula.

Physicochemical and Functional Differences

  • Electron Effects : The ethylsulfonyl and nitro groups in the target compound are strong electron-withdrawing groups, contrasting with fenpropimorph’s electron-donating tert-butyl group. This difference may influence solubility, reactivity, and metabolic pathways.
  • Environmental Mobility : Unlike fenpropimorph, which forms a mobile acid metabolite , the nitro group in this compound may reduce soil mobility due to stronger adsorption.
  • Biological Activity : Amorolfine’s 1,1-dimethylpropyl group enhances lipophilicity, favoring antifungal action , whereas the target compound’s polar substituents might limit membrane permeability.

Biological Activity

4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant studies that explore its pharmacological potential.

  • Chemical Formula : C₁₄H₂₀N₂O₅S
  • CAS Number : 942474-22-8
  • Molecular Weight : 300.39 g/mol
  • Structure : The compound features a morpholine ring substituted with an ethylsulfonyl and a nitrophenyl group.

Biological Activity Overview

Research indicates that compounds with similar structures may exhibit significant biological activities, including:

  • Antidepressant-like effects : Related compounds have been noted for their potential as serotonin reuptake inhibitors, suggesting possible mood-enhancing properties .
  • Antimicrobial properties : Morpholine derivatives are often explored for their efficacy against various bacterial strains and fungi, indicating potential therapeutic applications in infectious diseases .

Case Study Analysis

  • Study on Antidepressant Effects :
    • A study evaluated the antidepressant-like activity of morpholine derivatives. It was found that certain substitutions on the morpholine ring enhanced serotonin reuptake inhibition, which could be relevant for this compound .
  • Antimicrobial Activity Evaluation :
    • In vitro tests demonstrated that morpholine derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be effective in treating bacterial infections .

Toxicological Profile

The compound is classified as an irritant and poses several health risks:

  • Acute Toxicity : LD50 values suggest moderate toxicity upon oral ingestion (1000 - 2000 mg/kg in rats) .
  • Irritation Potential : It can cause severe skin burns and eye damage upon contact .
Toxicity ParameterValue
Acute Oral ToxicityLD50 = 1000 - 2000 mg/kg (rat)
Skin Corrosion/IrritationCategory 1
Eye DamageCategory 1

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 4-[4-(ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine with high purity?

  • Methodology : Focus on stepwise purification and analytical validation. Use high-performance liquid chromatography (HPLC) with a Purospher® STAR column (C18, 5 µm, 250 × 4.6 mm) to monitor intermediates and final product purity. Control reaction parameters (e.g., temperature, pH) to minimize byproducts like dimethyl 4-(2-nitrophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate, which may form under oxidative conditions. Quantify impurities using UV detection at 254 nm .

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodology :

  • NMR : Compare chemical shifts (e.g., δ ~7.5–8.5 ppm for aromatic protons, δ ~3.5–4.5 ppm for morpholine ring protons) with reference data from PubChem or CAS Common Chemistry.
  • IR : Validate the ethylsulfonyl group (S=O stretching at ~1350–1300 cm⁻¹) and nitro group (asymmetric stretching at ~1520 cm⁻¹).
  • MS : Confirm molecular weight (exact mass: ~381.4 g/mol) via high-resolution mass spectrometry (HRMS) .

Q. What functional groups in this compound influence its reactivity in catalytic studies?

  • Methodology : The ethylsulfonyl group acts as a strong electron-withdrawing group, enhancing electrophilic aromatic substitution (EAS) at the nitro-substituted phenyl ring. The morpholine ring’s tertiary nitrogen may participate in hydrogen bonding or coordination with metal catalysts. Test reactivity using controlled EAS reactions (e.g., nitration, halogenation) and monitor regioselectivity via HPLC or LC-MS .

Advanced Research Questions

Q. How to resolve contradictions in reported purity data for this compound across different synthesis batches?

  • Methodology : Conduct a root-cause analysis:

  • Compare reaction conditions (e.g., solvent polarity, catalyst loading) using design of experiments (DoE).
  • Use differential scanning calorimetry (DSC) to detect polymorphic variations.
  • Validate impurity profiles via tandem MS/MS to identify trace byproducts (e.g., nitrosophenyl derivatives) .

Q. What computational approaches predict the compound’s binding affinity in enzyme inhibition studies?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of target enzymes (e.g., kinases). Parameterize the force field with AMBER or CHARMM, focusing on the sulfonyl group’s electrostatic interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How does the compound’s stability vary under thermal or photolytic stress?

  • Methodology : Conduct accelerated stability studies:

  • Thermal : Incubate at 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • Photolytic : Expose to UV light (ICH Q1B guidelines) and quantify nitro-to-nitrito isomerization using IR .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

  • Methodology :

  • Use co-solvents (e.g., PEG 400) or cyclodextrin complexes.
  • Perform pH-dependent solubility assays (pH 1.2–7.4) with shake-flask methods. Validate bioavailability via LC-MS/MS plasma profiling .

Q. How to validate analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?

  • Methodology : Follow ICH Q2(R1) guidelines:

  • Calibrate LC-MS/MS with deuterated internal standards.
  • Assess matrix effects (e.g., ion suppression) by spiking plasma samples.
  • Validate linearity (R² > 0.99), precision (%RSD < 5%), and recovery (85–115%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine
Reactant of Route 2
4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine

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